6-{[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3-methoxybenzoate
Description
The compound 6-{[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3-methoxybenzoate features a 4-oxo-4H-pyran core substituted at position 3 with a 3-methoxybenzoate ester and at position 6 with a sulfanyl-methyl-linked 5-acetamido-1,3,4-thiadiazole moiety. This hybrid structure combines a pyran ring, known for its metabolic stability, with a thiadiazole group associated with diverse bioactivities (e.g., enzyme inhibition, antimicrobial effects) .
Properties
IUPAC Name |
[6-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3-methoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O6S2/c1-10(22)19-17-20-21-18(29-17)28-9-13-7-14(23)15(8-26-13)27-16(24)11-4-3-5-12(6-11)25-2/h3-8H,9H2,1-2H3,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXSJZBVKXNKJPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-{[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3-methoxybenzoate is a complex organic molecule that combines various functional groups known for their biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Structural Overview
The compound features a pyran ring, a thiadiazole moiety, and an acetamido group. Its molecular formula is with a molecular weight of approximately 398.47 g/mol. The unique combination of these groups enhances its reactivity and biological activity.
Antimicrobial Activity
- Mechanism of Action : The thiadiazole ring is known for its antimicrobial properties. Compounds containing this moiety have shown significant activity against various bacterial and fungal strains. For instance, derivatives of thiadiazole have been reported to exhibit potent antibacterial effects against Staphylococcus aureus and Escherichia coli .
-
Case Studies :
- A study demonstrated that derivatives containing the thiadiazole structure exhibited minimum inhibitory concentrations (MIC) ranging from 32 to 42 μg/mL against Candida albicans, which is comparable to standard antifungal agents .
- Another investigation highlighted the effectiveness of similar compounds against Gram-positive bacteria, indicating that halogen substitutions on the phenyl ring could enhance antibacterial activity .
Cytotoxic Activity
- Cancer Cell Lines : The compound has been evaluated for cytotoxic effects against several cancer cell lines including HeLa and MCF-7. In vitro studies using the MTT assay indicated that certain derivatives exhibited IC50 values as low as 29 μM against HeLa cells .
-
Research Findings :
- A series of thiadiazole derivatives were synthesized and tested for their cytotoxicity; those with additional functional groups showed improved efficacy against cancer cell lines .
- The presence of lipophilic characteristics in certain derivatives contributed to enhanced interaction with biological targets, leading to increased cytotoxic effects .
Comparative Analysis of Biological Activities
| Compound | Antimicrobial Activity (MIC μg/mL) | Cytotoxicity (IC50 μM) |
|---|---|---|
| Thiadiazole Derivative A | 32 (C. albicans) | 29 (HeLa) |
| Thiadiazole Derivative B | 42 (E. coli) | 73 (MCF-7) |
| Thiadiazole Derivative C | 58 (S. aureus) | Not tested |
Comparison with Similar Compounds
Acetazolamide (5-Acetamido-1,3,4-thiadiazole-2-sulfonamide)
- Structural Differences :
- Acetazolamide lacks the pyran ring and benzoate ester but retains the 5-acetamido-thiadiazole core.
- The sulfonamide group (-SO₂NH₂) replaces the sulfanyl-methyl (-SCH₂-) linkage.
- Functional Implications :
- Bioactivity :
6-{[(5-Cyclopropaneamido-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-Chlorobenzoate
- Structural Differences :
- Cyclopropaneamido replaces acetamido on the thiadiazole ring.
- 4-Chlorobenzoate replaces 3-methoxybenzoate.
- The chloro substituent increases electronegativity, possibly enhancing halogen-bonding interactions compared to the methoxy group .
- Synthetic Relevance :
2-(4-Methylphenyl)-5-[({[5-(4-Methylphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)sulfanyl]-1,3,4-thiadiazole
- Structural Differences :
- Dual thiadiazole rings replace the pyran-ester system.
- Methylphenyl groups enhance hydrophobicity.
- Conformational Analysis :
- Biological Implications :
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Synthetic Accessibility : The target compound’s synthesis likely parallels methods for similar thiadiazole derivatives, involving thiol-nucleophile reactions (e.g., coupling 5-acetamido-thiadiazole-2-thiol with a bromomethyl-pyran intermediate) .
- Bioactivity Potential: The acetamido-thiadiazole moiety is associated with enzyme inhibition (e.g., carbonic anhydrase, kinase), while the pyran-ester may reduce hydrolysis rates compared to simpler esters .
- Structure-Activity Relationships (SAR) :
- Electron-Donating Groups (e.g., 3-methoxy): Increase resonance stability but may reduce electrophilic reactivity.
- Sulfanyl vs. Sulfonamide : Sulfanyl groups offer less hydrogen-bonding capacity but greater flexibility in hydrophobic interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
